Neurotensin(8-13)
概要
説明
Synthesis Analysis
A new NT(8-13) pseudopeptide, NT-VIII, was synthesized. Some changes were introduced in the sequence of NT(8-13) to stabilize the molecule against enzymatic degradation: Arg8 was N-methylated, and Lys and Tle replaced Arg9 and Ile12, respectively . The design, synthesis, and pharmacological analysis of pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .Molecular Structure Analysis
The crystal structure of the neurotensin receptor NTS1 in complex with neurotensin(8-13) has been reported . The chemical formula of Neurotensin(8-13) is C38H64N12O8 .Chemical Reactions Analysis
The design, synthesis, and pharmacological evaluation of active pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .科学的研究の応用
放射標識とイメージング
Neurotensin(8-13)は、イメージング目的で銅-64で放射標識されています。 このアプリケーションは、特にニューロイメージングにおける医療診断の分野で重要です .
治療薬開発
このペプチド断片は、治療薬としての可能性について研究されています。 このペプチド断片は、体内の特定の受容体に作用する薬剤開発に不可欠な高い受容体親和性を示しています .
炎症の調節
研究によると、Neurotensin(8-13)は炎症の調節に役割を果たしており、これはさまざまな炎症性疾患の治療に関連しています .
癌研究
Neurotensin(8-13)とその受容体が、特に肺癌における癌の進行に関与していることを示唆する証拠があります。 これにより、イメージングおよび治療アプリケーションの両方のための受容体ターゲティング薬剤が開発されました .
神経精神医学的応用
Neurotensin(8-13)は神経精神医学的プロセスに関与しており、抗精神病薬との相互作用を通じて精神病などの状態の治療に関連付けられています .
脳透過性研究
研究では、血液脳関門を通過する必要がある治療法の開発に重要な脳透過性を調査するために、Neurotensin(8-13)が使用されています .
作用機序
Target of Action
Neurotensin(8-13) is an active fragment of Neurotensin . It primarily targets the NT1 receptors (NTR1) . These receptors are part of the family A G-protein coupled receptors and are highly expressed in some tumors that affect, for example, the pancreas .
Mode of Action
Neurotensin(8-13) interacts with its targets by binding to the NT1 receptors, resulting in a decrease in cell-surface NT1 receptor density . This interaction suggests that Neurotensin(8-13) may inhibit the function of terminal D2 autoreceptors .
Biochemical Pathways
The effects of Neurotensin(8-13) are mediated through various biochemical pathways. It is known to act on dopamine neurons at the somatodendritic level to regulate cell firing and secondarily enhance dopamine release . Furthermore, it has been suggested that Neurotensin(8-13) enhances dopamine release principally by inhibiting the function of terminal D2 autoreceptors .
Pharmacokinetics
It has been developed as a pseudopeptide to thwart the rapid in vivo degradation of full-chain peptide, bearing changes which stabilize the molecule against enzymatic degradation . This suggests that the compound may have improved bioavailability compared to the full-chain Neurotensin.
Result of Action
The result of Neurotensin(8-13)'s action is a modulation of dopamine release. By inhibiting the function of terminal D2 autoreceptors, it enhances dopamine release . This could potentially lead to changes in neuronal activity and neurotransmission.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Neurotensin(8-13) is involved in several biochemical reactions, primarily through its interaction with neurotensin receptors. These receptors are G-protein coupled receptors, specifically NTS1R and NTS2R, and a Vps10p-domain receptor, NTS3R . Neurotensin(8-13) binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. The interaction with these receptors involves specific binding sites on the peptide, which are crucial for its biological activity.
Cellular Effects
Neurotensin(8-13) exerts various effects on different cell types and cellular processes. In neuronal cells, it influences neurotransmitter release, modulates synaptic plasticity, and affects neuronal excitability. In non-neuronal cells, neurotensin(8-13) can impact cell proliferation, migration, and apoptosis. It also plays a role in cell signaling pathways, such as the phosphatidylinositol turnover and calcium mobilization . These effects are mediated through the binding of neurotensin(8-13) to its receptors, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of neurotensin(8-13) involves its binding to neurotensin receptors, which triggers a cascade of intracellular events. Upon binding, the receptors undergo conformational changes that activate G-proteins, leading to the production of second messengers such as cyclic AMP and inositol triphosphate . These second messengers then activate various downstream effectors, including protein kinases and ion channels, resulting in the observed cellular effects. Neurotensin(8-13) also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neurotensin(8-13) can vary over time. The stability of neurotensin(8-13) is influenced by enzymatic degradation, which can affect its long-term activity. Studies have shown that neurotensin(8-13) can be rapidly degraded in vivo, but modifications to the peptide can enhance its stability . Long-term effects of neurotensin(8-13) on cellular function include sustained changes in gene expression and prolonged activation of signaling pathways.
Dosage Effects in Animal Models
The effects of neurotensin(8-13) in animal models are dose-dependent. At low doses, neurotensin(8-13) can produce analgesic and anxiolytic effects, while higher doses may lead to hypothermia and sedation . Toxic or adverse effects at high doses include potential neurotoxicity and disruption of normal physiological functions. The threshold for these effects varies depending on the species and the specific experimental conditions.
Metabolic Pathways
Neurotensin(8-13) is involved in several metabolic pathways, including those related to neurotransmitter synthesis and release. It interacts with enzymes such as protein kinases and phosphatases, which regulate its activity and degradation . Neurotensin(8-13) also affects metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of various metabolites.
Transport and Distribution
Within cells and tissues, neurotensin(8-13) is transported and distributed through specific transporters and binding proteins. These include neurotensin receptors and other membrane-associated proteins that facilitate its uptake and localization . The distribution of neurotensin(8-13) can influence its biological activity, as it may accumulate in specific cellular compartments or tissues.
Subcellular Localization
The subcellular localization of neurotensin(8-13) is critical for its function. It is often found in the plasma membrane, where it interacts with its receptors, but it can also be localized to intracellular compartments such as endosomes and lysosomes . Post-translational modifications, such as phosphorylation, can affect the targeting and activity of neurotensin(8-13), directing it to specific organelles and influencing its biological effects.
特性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBCHHEIKQPJD-ODKJCKIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of neurotensin(8-13)?
A1: Neurotensin(8-13) primarily binds to the neurotensin receptor subtype 1 (NTS1R) [, , , , , , , ], a G protein-coupled receptor.
Q2: What are the downstream effects of neurotensin(8-13) binding to NTS1R?
A2: Upon binding to NTS1R, neurotensin(8-13) triggers a series of intracellular signaling cascades, leading to various physiological responses such as:
- Analgesia: Neurotensin(8-13) exhibits potent analgesic effects in animal models of pain [, , ].
- Modulation of Dopamine Release: Neurotensin(8-13) influences dopamine release in brain regions associated with reward and motivation [].
- Effects on Smooth Muscle Contraction: Neurotensin(8-13) can induce contractions in smooth muscle tissues, such as those found in the airways [].
- Potential Role in Tumor Growth: Some studies suggest that neurotensin and its receptors may play a role in tumor growth, particularly in specific cancer types like Ewing's sarcomas [].
Q3: Does neurotensin(8-13) interact with other neurotensin receptor subtypes?
A3: While neurotensin(8-13) exhibits a high affinity for NTS1R, it can also bind to neurotensin receptor subtype 2 (NTS2R), although with lower affinity [, ].
Q4: What is the molecular formula and weight of neurotensin(8-13)?
A4: The molecular formula of neurotensin(8-13) is C38H58N12O9, and its molecular weight is 846.95 g/mol.
Q5: How do structural modifications affect the activity and stability of neurotensin(8-13)?
A5: Numerous studies have explored modifications to enhance neurotensin(8-13)'s stability and optimize its pharmacological properties:
- N-Terminal Modifications: Acetylation [, ], acylation [], and the introduction of bulky groups [, ] can improve stability and influence receptor selectivity.
- Amino Acid Substitutions: Replacing specific amino acids with non-natural counterparts, such as β-amino acids [] or alkylated derivatives [], can enhance stability and modify binding affinity.
- Macrocyclization: Introducing cyclic structures within the peptide sequence can restrict conformational flexibility, improving both stability and binding affinity [, ].
Q6: What are some formulation strategies employed to improve the stability and bioavailability of neurotensin(8-13)?
A6: Due to its susceptibility to enzymatic degradation, delivering neurotensin(8-13) effectively poses a challenge. Strategies to improve its stability and bioavailability include:
- Drug Delivery Systems: Encapsulating neurotensin(8-13) in nanoparticles or other delivery vehicles can shield it from degradation and facilitate controlled release [].
Q7: What is the pharmacokinetic profile of neurotensin(8-13)?
A8: Neurotensin(8-13) exhibits rapid absorption and distribution following peripheral administration, but its rapid degradation results in a short half-life [, , ].
Q8: What animal models have been used to study the analgesic effects of neurotensin(8-13) and its analogs?
A8: Researchers have utilized various animal models to evaluate the pain-relieving properties of neurotensin(8-13), including:
Q9: Can neurotensin(8-13) be radiolabeled for imaging purposes?
A9: Yes, neurotensin(8-13) has been successfully radiolabeled with various isotopes for imaging studies:
- Technetium-99m (99mTc): This isotope allows for the development of single-photon emission computed tomography (SPECT) imaging agents to visualize tumors expressing NTS1R [, , , , ].
- Indium-111 (111In): Similar to 99mTc, 111In-labeled neurotensin(8-13) analogs can be used for SPECT imaging of NTS1R-positive tumors [].
- Fluorine-18 (18F): This positron-emitting isotope enables the development of positron emission tomography (PET) tracers for imaging NTS1R expression in vivo [, ].
Q10: What challenges arise when developing radiolabeled neurotensin(8-13) analogs for imaging?
A11:
Maintaining Receptor Affinity: Attaching bulky chelators or radiometals can potentially hinder the analog's ability to bind to the NTS1R [, , ].* In Vivo Stability: Rapid degradation by enzymes remains a significant obstacle for radiolabeled versions as well [, , ].* Optimizing Pharmacokinetics:* Achieving favorable biodistribution profiles and rapid clearance from non-target tissues is crucial for successful imaging [, ].
Q11: Have computational methods been used to study neurotensin(8-13)?
A11: Yes, computational chemistry has played a role in understanding neurotensin(8-13):
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of neurotensin(8-13) and its interactions with the NTS1R []. These simulations help researchers understand the conformational changes the peptide undergoes and how it binds to its target.
- Docking Studies: Computational docking methods predict the preferred binding modes of neurotensin(8-13) analogs to the NTS1R binding site []. This information aids in designing compounds with improved affinity and selectivity.
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate structural features of neurotensin(8-13) analogs with their biological activities []. These models guide the optimization of analogs with enhanced potency or other desired pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。